4-Nitrophenyl benzoate synthesis and characterization
4-Nitrophenyl benzoate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophenyl benzoate
Abstract
4-Nitrophenyl benzoate is a pivotal chemical intermediate, recognized for its utility as an activated acylating agent and a chromogenic substrate in biochemical assays. The presence of the electron-withdrawing nitro group activates the ester linkage, making the 4-nitrophenoxide anion an excellent leaving group. This property is harnessed in diverse fields, from peptide synthesis and agrochemical development to fundamental studies in enzyme kinetics.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 4-nitrophenyl benzoate, tailored for researchers, scientists, and professionals in drug development.
Principles of Synthesis: Nucleophilic Acyl Substitution
The most direct and widely adopted method for synthesizing 4-nitrophenyl benzoate is the esterification of 4-nitrophenol with benzoyl chloride.[1][3] This transformation proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Causality: The reaction's success hinges on the electrophilicity of the carbonyl carbon in benzoyl chloride and the nucleophilicity of the hydroxyl group in 4-nitrophenol. The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the chloride ion. To drive the reaction to completion and neutralize the acidic hydrogen chloride (HCl) byproduct, a mild base such as pyridine or triethylamine is essential.[1][4] The base serves a dual purpose: it deprotonates the hydroxyl group of 4-nitrophenol, forming the more potent 4-nitrophenoxide nucleophile, and it sequesters the HCl generated, preventing unwanted side reactions.[1]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where careful execution and adherence to stoichiometric and purification principles ensure a high-purity final product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 5.0 g | 35.9 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.6 mL (5.5 g) | 39.1 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 5.5 mL (4.0 g) | 39.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 50 mL | - |
| 5% Sodium Hydroxide | NaOH | 40.00 | 2 x 50 mL | - |
| Brine (sat. NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
Safety Imperative: Both 4-nitrophenol and benzoyl chloride are hazardous. 4-nitrophenol is toxic and an irritant. Benzoyl chloride is corrosive and a lachrymator. All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Step-by-Step Synthesis Procedure
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Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (5.0 g, 35.9 mmol) and dissolve it in dichloromethane (100 mL).
-
Base Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add triethylamine (5.5 mL, 39.5 mmol) to the stirred solution. The formation of the phenoxide may result in a color change.
-
Acylation: While maintaining the temperature at 0-5 °C, add benzoyl chloride (4.6 mL, 39.1 mmol) dropwise over 10-15 minutes using a dropping funnel. A precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a 3:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the 4-nitrophenol spot indicates reaction completion.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, 2 x 50 mL of 5% NaOH solution (to remove unreacted 4-nitrophenol), 2 x 50 mL of 5% NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid), and finally with 50 mL of brine.[1]
-
Causality: Each wash is critical. The basic washes remove acidic starting materials and byproducts, while the brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the resulting white or cream-colored crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[1][4] A typical yield is 75-95%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-nitrophenyl benzoate.
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to validate the structure, identity, and purity of the synthesized compound.
Physical and Chromatographic Analysis
| Parameter | Method | Expected Result | Significance |
| Appearance | Visual Inspection | White to cream crystalline powder[2] | Initial purity assessment |
| Melting Point | Capillary Melting Point Apparatus | 142-144 °C[5][6][7] | A sharp melting range close to the literature value indicates high purity. |
| TLC Rf Value | Silica Gel (3:1 Hexanes:EtOAc) | ~0.5 (Varies with exact conditions) | Confirms purity (single spot) and tracks reaction. |
Spectroscopic Data Interpretation
Spectroscopy provides an unambiguous fingerprint of the molecular structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| FT-IR (KBr) | Ester C=O Stretch | ~1752 cm⁻¹[8] | Confirms the presence of the ester functional group. |
| Asymmetric NO₂ Stretch | ~1523 cm⁻¹[8] | Confirms the presence of the nitro group. | |
| Symmetric NO₂ Stretch | ~1343 cm⁻¹[8] | Confirms the presence of the nitro group. | |
| Ester C-O Stretch | ~1195 cm⁻¹[8] | Confirms the ester linkage. | |
| ¹H NMR (CDCl₃) | Aromatic H (o- to NO₂) | δ ~8.34 ppm (d, 2H)[9] | Protons on the nitrophenyl ring, deshielded by the NO₂ group. |
| Aromatic H (o- to C=O) | δ ~8.21 ppm (d, 2H)[9] | Protons on the benzoate ring, deshielded by the carbonyl group. | |
| Aromatic H (m, p- to C=O) | δ ~7.55-7.69 ppm (m, 3H)[9] | Remaining protons on the benzoate ring. | |
| Aromatic H (m- to NO₂) | δ ~7.43 ppm (d, 2H)[9] | Protons on the nitrophenyl ring. | |
| ¹³C NMR (CDCl₃) | Carbonyl C (C=O) | δ ~164 ppm | Ester carbonyl carbon. |
| Aromatic C (C-OAr) | δ ~155.5 ppm[9] | Carbon on the nitrophenyl ring attached to the ester oxygen. | |
| Aromatic C (C-NO₂) | δ ~145.2 ppm[9] | Carbon on the nitrophenyl ring attached to the nitro group. | |
| Aromatic C's | δ ~122.5 - 134 ppm[9] | Remaining aromatic carbons. |
Characterization Workflow Diagram
Caption: Workflow for the characterization of 4-nitrophenyl benzoate.
Applications in Research and Development
The validated, high-purity 4-nitrophenyl benzoate is a valuable tool for:
-
Enzyme Kinetics: It serves as a classic substrate for hydrolytic enzymes like lipases, proteases, and esterases.[2] The hydrolysis reaction releases the intensely yellow 4-nitrophenoxide ion (λmax ≈ 413 nm), providing a convenient and continuous spectrophotometric assay to determine enzyme activity.[10][11]
-
Organic Synthesis: As a stable, crystalline solid, it is an excellent benzoylating agent for introducing the benzoyl group onto nucleophiles (e.g., amines to form amides) under mild conditions.[1]
-
Drug Discovery & Bioconjugation: Its role as an activated ester is crucial for forming stable amide bonds in peptide synthesis.[1] Furthermore, it is a precursor for creating radiolabeled synthons, such as ¹⁸F-labeled probes for Positron Emission Tomography (PET) imaging, which are indispensable in modern diagnostics and drug development.[1][12][13]
-
Agrochemical Synthesis: It functions as a key intermediate in the manufacturing of certain fungicides and herbicides.[1]
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FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (URL: [Link])
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Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (URL: [Link])
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Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling Jyoti Lather - Supporting Information. (URL: [Link])
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4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC - NIH. (URL: [Link])
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4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F. (URL: [Link])
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Thin layer chromatography A Level Chemistry - Philip Harris. (URL: [Link])
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